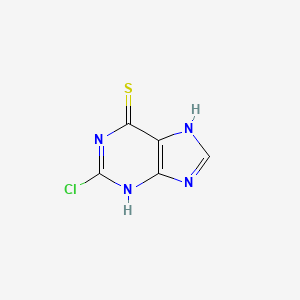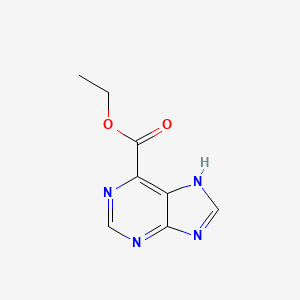
4,4,5,8-Tetramethyl-chroman-2-one
Descripción general
Descripción
“4,4,5,8-Tetramethyl-chroman-2-one” is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26500 . It is also known as "4,4,5,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-one" .
Molecular Structure Analysis
The linear formula of “4,4,5,8-Tetramethyl-chroman-2-one” is C13H16O2 . The molecular weight is 204.27 .Physical And Chemical Properties Analysis
The physical form of “4,4,5,8-Tetramethyl-chroman-2-one” is a white to yellow solid . The molecular weight is 204.27 .Aplicaciones Científicas De Investigación
1. Synthetic Approaches and Bioactivities
- Chroman-4-one scaffold is a significant structure in heterocyclic chemistry and drug discovery, serving as important intermediates and building blocks in organic synthesis and drug design. Their structural diversity leads to various categories including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and C-4 modified chroman-4-ones such as hydrazones and oxime derivatives. This review emphasizes the significant synthetic methods and the biological relevance of these compounds (Emami & Ghanbarimasir, 2015).
2. Directed Lithiation
- Directed lithiation of chroman-4-ols occurs predominantly at C-5 under kinetic control, but at C-8 at higher temperatures. The chroman-4-ones have been converted into novel pyrano[4,3,2-de] phthalazines, providing viable routes to synthesize different compounds (Bethune et al., 1994).
3. Therapeutic Scaffold
- Chromanone or Chroman-4-one is a vital heterobicyclic compound in medicinal chemistry. Despite being structurally similar to chromone, it exhibits significant variations in biological activities. However, due to poor yield in chemical synthesis and expensive isolation from natural compounds, further studies are required for effective and cost-effective synthesis methods (Kamboj & Singh, 2021).
4. Novel Derivatives Synthesis
- Novel tricyclic N-benzylated chroman-4-one tetrahydropyrimidine derivatives have been prepared through multi-component reactions. These derivatives exhibit significant pharmaceutical potential, highlighting the versatility of chroman-4-one compounds (Fridén-Saxin et al., 2012).
5. Cytotoxicity Studies
- Compounds derived from chroman-4-one have exhibited cytotoxicities against various cancer cell lines. Studies on xanthone-chromanone dimers isolated from marine-derived fungi show significant potential in cancer research (Wu et al., 2015).
6. Synthesis of Chroman-4-one Derivatives
- Various methods for synthesizing 4-chromanone-derived compounds have been developed, reflecting its importance as a major building block in a large class of medicinal compounds. These synthetic compounds exhibit a broad variety of biological and pharmaceutical activities, underlining the framework's significance in medicinal chemistry (Diana, Kanchana, & Mathew, 2021).
Propiedades
IUPAC Name |
4,4,5,8-tetramethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-5-6-9(2)12-11(8)13(3,4)7-10(14)15-12/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTAHKYQIHLJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(=O)CC2(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214586 | |
| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,8-Tetramethyl-chroman-2-one | |
CAS RN |
40662-15-5 | |
| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40662-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4,4,5,8-tetramethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





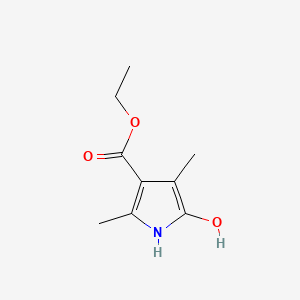

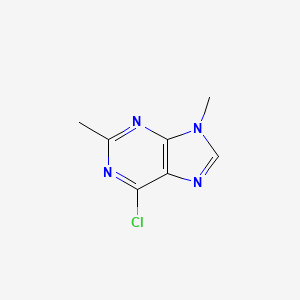
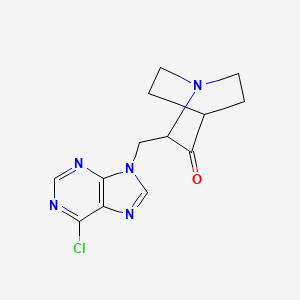
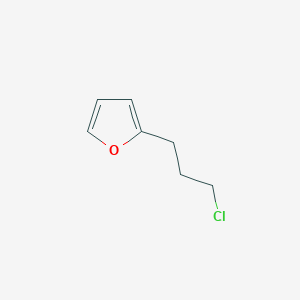
![4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B3351884.png)
![1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3351889.png)
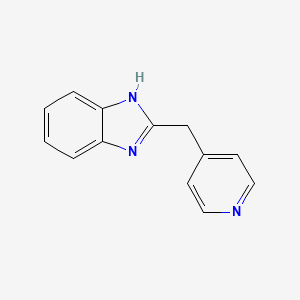
![2-Tert-butylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3351910.png)

